AZ0108: A Technical Guide to the Inhibition of PARP1, PARP2, and PARP6
AZ0108: A Technical Guide to the Inhibition of PARP1, PARP2, and PARP6
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AZ0108, a potent, orally bioavailable phthalazinone inhibitor targeting Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP1, PARP2, and PARP6. AZ0108 serves as a critical tool for investigating the biological consequences of inhibiting these specific PARP family members, particularly in the context of oncology and cell cycle regulation.
Quantitative Inhibition Profile of AZ0108
AZ0108 demonstrates high potency against PARP1 and PARP2, with significant activity against PARP6. It exhibits over 100-fold selectivity against other PARP family members like PARP3 and the tankyrases, TNKS1 and TNKS2.[1] This selectivity makes it a valuable chemical probe for elucidating the distinct and overlapping functions of these enzymes.
Table 1: In Vitro Inhibitory Potency of AZ0108 against PARP Family Enzymes
| Target Enzyme | IC50 Value | Reference(s) |
| PARP1 | <30 nM | [1][2][3] |
| PARP2 | <30 nM | [1][2] |
| PARP6 | 83 nM | [1][2] |
| PARP3 | 2.8 µM | [2][3] |
| TNKS1 (PARP5a) | 3.2 µM | [2] |
| TNKS2 (PARP5b) | >3 µM | [2][3] |
Core Mechanism of Action: Centrosome Clustering Inhibition
A primary reported mechanism of action for AZ0108 is the inhibition of centrosome clustering.[2][4] Cancer cells frequently possess supernumerary centrosomes, which can lead to multipolar spindle formation and subsequent apoptosis during mitosis. To evade this fate, cancer cells cluster these extra centrosomes into a bipolar array. AZ0108 disrupts this protective mechanism, leading to a multipolar spindle phenotype and inducing cytotoxicity in cancer cells.[4][5][6] This effect is observed with an EC50 of 53 nM in HeLa cells and is proposed to be mediated through the inhibition of PARP6.[2][5]
Caption: Proposed mechanism of AZ0108-induced cytotoxicity in cancer cells.
Relevant Signaling Pathways
AZ0108's targets—PARP1, PARP2, and PARP6—are integral components of distinct and overlapping cellular signaling pathways. Understanding these pathways is crucial for interpreting the full spectrum of AZ0108's biological effects.
PARP1 and PARP2 in DNA Damage Response (DDR)
PARP1 and PARP2 are well-characterized as first responders to DNA damage, particularly single-strand breaks (SSBs).[7][8] Upon detecting a break, they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation acts as a scaffold to recruit DNA repair machinery.[9][10][11] While both are activated by DNA breaks, PARP2 is noted to be selectively activated by 5' phosphorylated nicks.[11]
Caption: Role of PARP1/2 in the DNA Single-Strand Break Repair pathway.
In addition to their roles in SSB repair, both PARP1 and PARP2 are involved in the complex process of double-strand break repair (DSBR), influencing the choice between pathways like homologous recombination (HR) and non-homologous end-joining (NHEJ).[12][13] PARP2, in particular, has been shown to direct DSBs toward resection-dependent repair pathways by limiting the accumulation of the repair barrier factor 53BP1 at damage sites.[13]
PARP6 in Wnt/β-catenin Signaling
Recent studies have identified PARP6 as a tumor suppressor in hepatocellular carcinoma (HCC).[14] PARP6 exerts this function by targeting the X-ray repair cross-complementing protein 6 (XRCC6) for degradation. The degradation of XRCC6 subsequently inhibits the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer that promotes proliferation and metastasis.[14][15]
Caption: PARP6-mediated regulation of the Wnt/β-catenin signaling axis.
Experimental Protocols
The following sections describe generalized methodologies for assays used to characterize PARP inhibitors like AZ0108.
In Vitro PARP Enzyme Inhibition Assay (Biochemical)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified PARP enzyme. It is based on protocols from commercial assay kits, such as those from BPS Bioscience, which were used in the characterization of AZ0108.[3]
Caption: Workflow for a typical in vitro PARP inhibition assay.
Methodology:
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Substrate Coating: A 96-well plate is coated with a histone substrate, which will be the target for ADP-ribosylation.
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Reagent Addition: Purified recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6) is added to the wells along with biotinylated NAD+, the co-factor for the PARylation reaction.
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Inhibitor Treatment: AZ0108 is added in a series of dilutions to different wells to determine a dose-response curve. Control wells receive a vehicle (e.g., DMSO).
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Enzymatic Reaction: The plate is incubated to allow the PARP enzyme to transfer biotinylated ADP-ribose from NAD+ onto the histone substrate.
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Detection: The plate is washed, and a streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.
-
Signal Measurement: The signal, which is proportional to PARP activity, is measured using a plate reader.
-
IC50 Calculation: The signal intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated.
Cell-Based Centrosome Clustering Assay
This protocol describes a high-content screening method to quantify the multipolar spindle (MPS) phenotype induced by inhibitors like AZ0108 in cancer cells.
Methodology:
-
Cell Culture: HeLa or other suitable cancer cells known to have supernumerary centrosomes are cultured in multi-well plates.[4]
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Inhibitor Treatment: Cells are treated with various concentrations of AZ0108 or control compounds for a defined period (e.g., 48-72 hours) to allow progression through mitosis.[6]
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Immunofluorescence Staining: Cells are fixed and permeabilized. They are then stained with specific antibodies to visualize key mitotic structures:
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Imaging: Plates are imaged using a high-content automated microscope.
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Image Analysis: Specialized software is used to quantify the number of cells exhibiting a multipolar spindle phenotype, defined as mitotic cells with more than two distinct centrosomes.[6] The percentage of cells with the MPS phenotype is calculated for each inhibitor concentration to determine the EC50.
References
- 1. AZ0108 | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe AZ0108 | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP1 - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. PARP6 suppresses the proliferation and metastasis of hepatocellular carcinoma by degrading XRCC6 to regulate the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
